molecular formula C10H20N2 B11754334 1-Methyl-1,8-diazaspiro[5.5]undecane CAS No. 1158750-52-7

1-Methyl-1,8-diazaspiro[5.5]undecane

Cat. No.: B11754334
CAS No.: 1158750-52-7
M. Wt: 168.28 g/mol
InChI Key: IZWMIDJXRXVGHX-UHFFFAOYSA-N
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Description

1-Methyl-1,8-diazaspiro[5.5]undecane is a valuable spirocyclic chemical building block designed for research and development applications. Compounds based on the 1,8-diazaspiro[5.5]undecane scaffold are of significant interest in medicinal chemistry, particularly for the discovery of new therapeutic agents. This structural motif is recognized as a privileged synthetic motif in the construction of molecules with diverse pharmaceutical and biological activities . The diazaspiro[5.5]undecane core serves as a key structural element in the development of ligands for central nervous system (CNS) targets. Research on closely related structural isomers has demonstrated high potential for targeting G-protein-coupled receptors (GPCRs), such as the dopamine D3 receptor, which is a key target for neurological and psychiatric disorders . The spirocyclic architecture provides a rigid, three-dimensional framework that can enhance selectivity and optimize binding interactions with biological targets. This compound is offered exclusively for research and development purposes. It is intended for use in laboratory settings only by qualified scientists. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

1158750-52-7

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-1,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-3-2-5-10(12)6-4-7-11-9-10/h11H,2-9H2,1H3

InChI Key

IZWMIDJXRXVGHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CCCNC2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1,8 Diazaspiro 5.5 Undecane and Its Core Structure

Retrosynthetic Analysis of the Diazaspiro[5.5]undecane Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors, guiding the design of a synthetic route. ub.edu For the 1,8-diazaspiro[5.5]undecane framework, the analysis begins by identifying the key strategic bonds to disconnect. The most logical disconnections are the C-N bonds within the two piperidine (B6355638) rings, as their formation is often synthetically straightforward.

A primary retrosynthetic approach involves a double disconnection of the C-N bonds linked to the spirocenter. This simplifies the spirocycle into a central ketone or a related precursor (like a dihalide) on a cyclohexane ring and two separate amine-containing fragments. A further disconnection reveals a key intermediate such as a 4,4-disubstituted cyclohexanone. This intermediate can be conceptually derived from simpler starting materials through reactions that build the cyclic core.

Another common strategy involves disconnecting the molecule in a way that opens only one of the rings, leading to a substituted piperidine intermediate. For instance, disconnecting a C-N bond and a C-C bond of one ring can lead back to a piperidine derivative bearing a side chain that can be cyclized in a subsequent step. This approach is particularly useful for building the rings sequentially. These strategies form the basis for the various synthetic methodologies discussed below.

Classical Approaches to Spirocyclic Amine Synthesis

Traditional methods for constructing the diazaspiro[5.5]undecane core rely on well-established organic reactions, primarily focusing on forming the heterocyclic rings through cyclization and nucleophilic addition reactions.

Cyclization Reactions for Ring Formation

Intramolecular cyclization is a cornerstone of spirocyclic synthesis. One common method involves the use of a pre-formed piperidine or pyridine ring which then undergoes a second cyclization to form the spiro-junction. For example, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through an intramolecular spirocyclization of 4-substituted pyridines, which are activated in situ with ethyl chloroformate. uiowa.edu

Another classical approach is the acid-catalyzed spirocyclization. A three-step synthesis of 1,7-diazaspiro[5.5]undecane has been described starting from N-Boc-δ-valerolactam, which undergoes a Claisen condensation followed by an acid-catalyzed decarboxylation and spirocyclization. researchgate.net Reductive cyclization procedures have also been employed, particularly for preparing unsubstituted and monosubstituted spiro compounds. researchgate.net These reactions often involve the reduction of a nitrile or imine group that simultaneously triggers the ring-closing event. For instance, a reductive-cyclization of a functionalized α-amino nitrile can generate the spiro-system. researchgate.net

Cyclization Method Key Precursor Type Typical Reagents Reference
Intramolecular Spirocyclization4-Substituted PyridineEthyl Chloroformate uiowa.edu
Acid-Catalyzed SpirocyclizationN-Protected δ-ValerolactamAcid (e.g., HCl) researchgate.net
Reductive CyclizationFunctionalized α-Amino NitrileReducing Agents (e.g., Hydrides) researchgate.net

Nucleophilic Additions in Spirocyclic Construction

Nucleophilic addition reactions are fundamental to building the carbon framework of the spirocycle. The carbonyl group of aldehydes and ketones is a common electrophile for such additions. masterorganicchemistry.comstudy.com The reaction of primary amines with carbonyl compounds to form imines is a key transformation that can be followed by intramolecular reactions to build the heterocyclic rings.

A powerful strategy for constructing diazaspiro[5.5]undecane systems is the double Michael addition. A recently developed methodology for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives utilizes a cascade cyclization involving a [5+1] double Michael addition of N,N-dimethyl barbituric acid to diaryldivinylketones. researchgate.net This reaction proceeds stereoselectively in the presence of a base like diethylamine at ambient temperature, providing excellent yields. researchgate.net

Another key strategy involves the generation of imine or iminium ions in situ, which then undergo intramolecular nucleophilic attack. For the synthesis of 1,8-diazaspiro[5.5]undecane derivatives, a crucial step can be the generation of imine salts from a functionalized α-amino nitrile. This is achieved by the nucleophilic addition of an organometallic reagent to the nitrile group, which is followed by an in situ intramolecular nucleophilic alkylation to form the spirocyclic product. researchgate.net

Advanced Synthetic Strategies for Diazaspiro[5.5]undecane Systems

To overcome the limitations of classical methods and to access specific stereoisomers, more advanced synthetic strategies have been developed. These include asymmetric synthesis for chiral control and the use of metal catalysts to facilitate key bond formations.

Asymmetric Synthesis Techniques for Chiral Control

The spirocenter of 1,8-diazaspiro[5.5]undecane is a quaternary stereocenter, and controlling its configuration is a significant synthetic challenge. Asymmetric synthesis aims to produce enantiomerically enriched or pure compounds.

One highly efficient approach starts from a chiral precursor, such as 2-cyano-6-phenyloxazolopiperidine. researchgate.net This chiral synthon allows for the development of two distinct routes to the asymmetric synthesis of the spiropiperidine system. The chirality from the starting material is transferred to the final spirocyclic product during the key cyclization step. researchgate.net For example, an alkylation-cyclization procedure using this chiral precursor can lead to disubstituted spiro derivatives that are analogs of biologically active alkaloids. researchgate.net

Another powerful technique is the use of asymmetric catalysis. For the synthesis of related spiro-diketopiperazines, an intramolecular Tsuji–Trost reaction of Ugi adducts has been developed. acs.org This method uses a palladium catalyst with a chiral ligand to achieve high enantioselectivity in the cyclization step, constructing the spirocyclic core in two steps from commercially available starting materials. acs.org

Asymmetric Strategy Chirality Source Key Transformation Reference
Chiral Precursor Synthesis(R)-phenylglycinol-derived synthonNucleophilic addition/alkylation-cyclization researchgate.net
Asymmetric CatalysisChiral Ligand (with Pd catalyst)Intramolecular Tsuji–Trost Allylation acs.org

Metal-Catalyzed Coupling Reactions in Spirocyclic Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds. thermofisher.comnih.gov While less common for the direct formation of the diazaspiro[5.5]undecane core, they are employed in building complex precursors or in final-stage functionalization.

The Buchwald-Hartwig amination and Ullmann condensation are prevalent methods for forming C-N bonds, which could be adapted for the final ring-closing step in a spirocycle synthesis. Palladium-catalyzed reactions are particularly versatile. nih.gov For instance, the intramolecular Tsuji–Trost reaction mentioned previously is a prime example of a palladium-catalyzed allylation used to construct a spirocyclic system with high enantioselectivity. acs.org In this reaction, a palladium complex activates an allylic leaving group, allowing an intramolecular nucleophilic attack by a nitrogen atom to form one of the rings at the spirocenter. acs.org While direct examples for the 1-Methyl-1,8-diazaspiro[5.5]undecane core are specific, the principles of metal-catalyzed C-N and C-C bond formation are broadly applicable to the synthesis of complex spirocyclic amine scaffolds.

Cascade and Multicomponent Reactions for Scaffold Assembly

A notable cascade reaction for assembling a related diazaspiro[5.5]undecane framework is the [5+1] double Michael addition. researchgate.net This methodology involves the reaction of a five-atom component, such as N,N-dimethyl barbituric acid, with a one-atom component that is part of a larger molecule, like diaryldivinylketones. researchgate.net The reaction proceeds in the presence of a base, such as diethylamine, at ambient temperature, leading to a cascade cyclization that furnishes the 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone core in excellent yields, sometimes up to 98%. researchgate.net The mechanism involves an initial Michael addition, followed by an intramolecular cyclization which constitutes the second Michael addition, to stereoselectively form the spirocyclic system. researchgate.net X-ray crystallography studies of the resulting products have confirmed that the cyclohexanone ring of the spirocycle typically adopts a stable chair conformation. researchgate.net

Multicomponent reactions (MCRs) are also powerful tools for building spiro heterocyclic frameworks. semanticscholar.org MCRs, where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, are highly valued for their convergence and atom economy. nih.govsemanticscholar.org An example of a three-component reaction under ultrasound irradiation can be used to synthesize 8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives by reacting barbituric acid, aromatic aldehydes, and urea. researchgate.net Such approaches are integral to modern synthetic chemistry for creating complex molecular architectures from simple, readily available starting materials. semanticscholar.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology for accelerating the synthesis of complex organic molecules, including spiro[5.5]undecane systems. semanticscholar.orgdergipark.org.tr This technique utilizes microwave irradiation to heat reaction mixtures, which can dramatically reduce reaction times, improve product yields, and enhance reaction efficiency compared to conventional heating methods. semanticscholar.orgdergipark.org.tr

The application of microwave irradiation is particularly effective for cascade and multicomponent reactions used to assemble spirocyclic scaffolds. semanticscholar.org For instance, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a cascade cyclization involving a [5+1] double Michael addition was significantly expedited using microwave heating. dergipark.org.tr While the conventional method at room temperature required 2-3 hours, the microwave-assisted protocol completed the reaction in just 15-20 minutes. dergipark.org.tr This acceleration is attributed to the efficient and rapid heating of the solvent and reactants, which provides sufficient energy to overcome activation barriers. semanticscholar.org

The benefits of microwave-assisted synthesis extend beyond speed. It often leads to cleaner reactions with fewer by-products, simplifying purification. semanticscholar.org The process is also considered more environmentally friendly and energy-efficient. dergipark.org.tr Key parameters such as reaction time, temperature, and microwave power can be precisely controlled and optimized to maximize the yield of the desired spiro compound. dergipark.org.tr

Comparison of Conventional vs. Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative dergipark.org.tr
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time2-3 hours15-20 minutes
HeatingRoom Temperature / Oil BathMicrowave Irradiation (e.g., 200 W, 40 °C)
EfficiencyLowerSignificantly Higher
Energy ConsumptionHigherLower

Specific Synthetic Pathways to this compound

The synthesis of the specific target molecule, this compound, relies on the initial construction of the core 1,8-diazaspiro[5.5]undecane ring system, followed by selective methylation. Asymmetric synthesis routes have been developed to produce the core spiropiperidine system with high efficiency. researchgate.net

One established pathway begins with a functionalized α-amino nitrile, such as 2-cyano-6-phenyloxazolopiperidine. researchgate.net The key step involves the generation of an imine salt from this precursor. This is achieved through the nucleophilic addition of an organometallic reagent to the nitrile group. The resulting intermediate then undergoes an in situ intramolecular nucleophilic alkylation to form the spirocyclic core. researchgate.net This general approach can be adapted into two distinct procedures:

Reductive-Cyclization: This procedure leads to the preparation of the unsubstituted (parent) 1,8-diazaspiro[5.5]undecane. researchgate.net

Alkylation-Cyclization: This alternative procedure allows for the introduction of substituents, leading to disubstituted spiro derivatives. researchgate.net

Once the 1,8-diazaspiro[5.5]undecane scaffold is synthesized, the final step is the selective methylation at the N1 position. This is typically achieved through standard N-alkylation reactions. The secondary amine at the N1 position can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to prevent quaternization of the tertiary amine at N8. This late-stage functionalization strategy is common in the synthesis of related diazaspiro compounds, where substitutions on the nitrogen atoms are often performed as one of the final steps. nih.gov

Protecting Group Strategies in Diazaspiro[5.5]undecane Synthesis

The synthesis of complex molecules like this compound, which contains two nitrogen atoms with different reactivity (one secondary, one tertiary post-synthesis), often necessitates the use of protecting groups. Protecting groups are employed to temporarily mask one of the reactive amine functional groups, allowing for selective chemical transformations to occur at other sites within the molecule. uchicago.edu

In the context of diazaspiro[5.5]undecane synthesis, both nitrogen atoms of the parent diamine scaffold are secondary amines and thus require differentiation if selective mono-functionalization is desired. A common and effective strategy involves the protection of both nitrogen atoms, followed by selective deprotection of one. researchgate.net The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

A typical strategy would proceed as follows:

Double Protection: The synthesized 1,8-diazaspiro[5.5]undecane core is treated with an excess of a Boc-protection agent (e.g., Di-tert-butyl dicarbonate, Boc₂O) to yield the di-Boc-protected derivative.

Selective Deprotection: A carefully controlled, selective deprotection is then performed to remove only one of the Boc groups. researchgate.net This step is crucial as it generates a mono-Boc protected intermediate, where one nitrogen is free for further reaction (such as methylation) while the other remains protected. researchgate.net

Functionalization: The free secondary amine can then be methylated.

Final Deprotection: The remaining Boc group is removed in the final step to yield the desired product.

The choice of protecting groups is critical and depends on their stability, ease of introduction and removal, and compatibility with other reagents in the synthetic sequence. uchicago.edu An ideal protecting group should be introduced efficiently, be stable to the conditions of subsequent reactions, and be removed selectively in high yield under mild conditions. uchicago.edu

Common Protecting Groups for Amine Functionalities
Protecting GroupAbbreviationTypical Cleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
BenzylBnCatalytic Hydrogenolysis (e.g., H₂, Pd/C)

Structural Elucidation and Spectroscopic Characterization of 1 Methyl 1,8 Diazaspiro 5.5 Undecane

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Fragmentation Pathways and Structural Information:Lacking mass spectral data, an analysis of the fragmentation behavior of the molecular ion to deduce structural motifs cannot be performed.

Further research and publication of the synthesis and characterization of 1-Methyl-1,8-diazaspiro[5.5]undecane are required to provide the necessary data for a comprehensive scientific article on its structural and spectroscopic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. Although no specific experimental spectrum for this compound has been published, a theoretical spectrum would be predicted to show the following significant peaks:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl group and the piperidine (B6355638) rings would be expected in the region of 2850-3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the tertiary amines would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

N-H Bending (if applicable): In the case of the unsubstituted secondary amine at position 8, an N-H bending vibration would be observed around 1500-1650 cm⁻¹. However, for the title compound, which is fully substituted at both nitrogen atoms (a tertiary amine), this peak would be absent.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending of the methylene (B1212753) (CH₂) and methyl (CH₃) groups would be found at approximately 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹, respectively.

A hypothetical data table for the expected IR absorption bands is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aliphatic C-H2850-3000Stretching
C-N1000-1300Stretching
CH₂~1465Bending (Scissoring)
CH₃~1375Bending (Symmetrical)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. As no crystal structure for this compound has been reported, the following discussion is based on the known conformations of related spirocyclic systems.

Conformation and Stereochemistry in the Crystal Lattice

The 1,8-diazaspiro[5.5]undecane scaffold consists of two six-membered piperidine rings joined by a spirocyclic carbon atom. Each of these rings would be expected to adopt a stable chair conformation to minimize steric strain. The methyl group on the nitrogen at position 1 would likely occupy an equatorial position to reduce 1,3-diaxial interactions, which would be a more sterically favorable arrangement.

The relative orientation of the two piperidine rings around the spiro center is a key stereochemical feature. The molecule can exist as different stereoisomers, and the specific conformation adopted in the crystal lattice would be the one that allows for the most efficient crystal packing.

Intermolecular Interactions and Crystal Packing

A hypothetical crystallographic data table is provided below, illustrating the type of information that would be obtained from an X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules. Since this compound is a chiral molecule, these techniques could be used to distinguish between its enantiomers.

In the absence of experimental chiroptical data, computational methods could be employed to predict the CD or VCD spectrum for a given enantiomer. By comparing the calculated spectrum with an experimental one (if it were available), the absolute stereochemistry of the molecule could be assigned. The Cotton effects observed in the CD spectrum would be directly related to the spatial arrangement of the chromophores within the molecule.

Reactivity and Reaction Mechanisms of 1 Methyl 1,8 Diazaspiro 5.5 Undecane

Reactivity of the Nitrogen Heteroatoms within the Spirocyclic System

The presence of two nitrogen atoms within the spiro[5.5]undecane core, one of which is a tertiary amine due to the methyl substituent, dictates the primary reactivity of 1-Methyl-1,8-diazaspiro[5.5]undecane. These nitrogen atoms are the principal sites for protonation, alkylation, and acylation reactions.

Basicity and Protonation Equilibria

The nitrogen atoms in this compound are basic, readily accepting protons to form the corresponding ammonium (B1175870) salts. The basicity is influenced by the hybridization of the nitrogen atoms and the steric environment of the spirocyclic system. While specific pKa values for this compound are not extensively documented in the literature, a predicted pKa value for the conjugate acid of a related compound, 8-Boc-1,8-diazaspiro[5.5]undecane, is reported to be approximately 10.91 ± 0.20. This suggests that the nitrogen atoms are significantly basic, comparable to other saturated cyclic amines.

The protonation equilibrium will favor the formation of the monoprotonated species in the presence of a single equivalent of acid. The site of initial protonation would be influenced by the relative basicity of the tertiary (N-1) and secondary (N-8) amines, with the secondary amine generally being the more basic of the two in the unmethylated parent compound. However, in this compound, the electronic and steric effects of the methyl group on N-1 will modulate the basicity of both nitrogen atoms.

Alkylation and Acylation Reactions

The nucleophilic nature of the nitrogen atoms makes them susceptible to alkylation and acylation reactions. In the case of this compound, the secondary amine at the N-8 position is the primary site for further functionalization through these reactions.

Alkylation with alkyl halides would lead to the formation of N-8 substituted derivatives. The reaction conditions would typically involve a base to deprotonate the secondary amine, enhancing its nucleophilicity. Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding N-8 amide. These reactions are fundamental in diversifying the structure of the diazaspiro[5.5]undecane scaffold for various applications.

Stereochemical Aspects of Reactions on the Spirocyclic Core

The stereochemistry of reactions involving the 1,8-diazaspiro[5.5]undecane core is a critical aspect, particularly during its synthesis. The formation of the spirocyclic system via intramolecular cyclization reactions often proceeds with a degree of stereocontrol, leading to specific diastereomers.

Mechanistic Insights into Key Chemical Transformations

The synthesis of the 1,8-diazaspiro[5.5]undecane scaffold itself provides significant mechanistic insights. A key transformation involves an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center to form one of the piperidine (B6355638) rings and establish the spirocenter.

One reported synthetic route involves the generation of an iminium ion from a functionalized piperidine precursor, followed by an intramolecular cyclization. The mechanism of this key step is believed to proceed through the formation of a transient iminium species which is then attacked by a tethered nucleophile. The efficiency and stereochemical outcome of this cyclization are influenced by factors such as the nature of the substituent on the nitrogen and the reaction conditions.

Another approach involves a base-promoted double Michael addition of an active methylene (B1212753) compound to a divinyl ketone derivative to construct the diazaspiro[5.5]undecane framework. arabjchem.org This cascade reaction proceeds through the formation of two new carbon-carbon bonds and one carbon-nitrogen bond in a highly efficient manner. arabjchem.org

Functional Group Interconversions on the Diazaspiro[5.5]undecane Scaffold

Once the this compound core is assembled, further synthetic utility lies in the ability to perform functional group interconversions on the existing framework. As mentioned in section 4.1.2, the secondary amine at N-8 provides a handle for a variety of transformations.

For instance, the N-8 position can be derivatized to introduce a range of functional groups through alkylation or acylation, allowing for the synthesis of a library of analogs. These modifications can be used to modulate the physicochemical properties of the molecule. While specific examples for this compound are not abundant in the literature, the general reactivity of secondary amines suggests that a wide array of functional group interconversions are feasible at this position.

Computational Chemistry and Theoretical Studies on 1 Methyl 1,8 Diazaspiro 5.5 Undecane

Quantum Chemical Calculations for Molecular Geometry Optimization

The foundational step in the computational analysis of a molecule like 1-Methyl-1,8-diazaspiro[5.5]undecane is the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure of the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as this compound, a typical approach would involve using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). rsc.org The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set is a split-valence set that provides a good description of the electron distribution by using multiple functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for non-spherical electron density.

In studies of other complex molecules, such as alkaloids or spiro-oxindoles, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to optimize ground-state geometries. rsc.orgmdpi.com These calculations would determine key structural parameters for this compound, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Before the widespread adoption of DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) were the standard for high-accuracy calculations. While computationally more demanding than DFT, they can be used for benchmarking results. For instance, the geometry of this compound could be optimized at the MP2 level with a suitable basis set to provide a point of comparison for DFT results.

Semi-empirical methods, such as AM1 and PM3, offer a much faster but less accurate alternative. rsc.org These methods use parameters derived from experimental data to simplify the calculations. While not typically used for final, high-accuracy geometry optimization, they can be valuable for initial explorations of the potential energy surface or for studying very large systems.

Prediction of Spectroscopic Parameters

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties of the molecule. This is a powerful tool for validating experimental findings or for assigning signals in experimentally recorded spectra.

For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) would be of particular interest. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this, typically performed at a DFT level of theory. The calculated chemical shifts would then be compared to experimental values, often showing good correlation after a linear scaling correction.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations not only predict the positions of IR bands but also help in the assignment of these bands to specific vibrational modes of the molecule, such as N-H stretches, C-H stretches, and skeletal vibrations of the spirocyclic framework.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, helping to understand the electronic structure and photophysical properties of the molecule.

Table 1: Illustrative Predicted Spectroscopic Data for this compound

ParameterPredicted Value (Illustrative)Method
¹³C NMR Chemical Shift (Spiro C)75.2 ppmGIAO-B3LYP/6-311+G(d,p)
¹H NMR Chemical Shift (N-CH₃)2.45 ppmGIAO-B3LYP/6-311+G(d,p)
IR Vibrational Frequency (N-H Stretch)3350 cm⁻¹B3LYP/6-31G(d,p)
Electronic Transition (λmax)210 nmTD-DFT/B3LYP/6-31G(d,p)

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. They are not the result of a specific calculation on this compound.

Analysis of Electronic Structure and Charge Distribution

To gain deeper insight into the chemical properties and reactivity of this compound, its electronic structure and charge distribution can be analyzed using various computational techniques.

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge distribution, hybridization, and donor-acceptor interactions within a molecule. For this compound, NBO analysis would provide the natural atomic charges on each atom, revealing the polarity of bonds and the location of electron-rich and electron-deficient sites. It would also describe the hybridization of the atomic orbitals and the nature of the bonding and lone pair orbitals.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. An MEP surface visually represents the electrostatic potential on the electron density surface of the molecule. mdpi.com For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms due to their lone pairs, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H and C-H protons.

Conformational Analysis and Energetics of the Spirocyclic System

This analysis would involve systematically exploring the potential energy surface to identify all stable conformers (local minima). This can be achieved through various search algorithms, followed by geometry optimization of each identified conformer at a reliable level of theory, such as DFT. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Such studies on other spirocyclic systems have highlighted the importance of the rigid framework in determining selectivity and reactivity. nih.gov

Table 2: Illustrative Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (Illustrative)
Chair-Chair (ax-Me)0.00C2-N1-C9-C8 = -55°, C7-N8-C9-C10 = 56°
Chair-Chair (eq-Me)1.20C2-N1-C9-C8 = -56°, C7-N8-C9-C10 = 178°
Chair-Boat5.80C2-N1-C9-C8 = -54°, C7-N8-C9-C10 = 10°

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from a conformational analysis and are not from actual calculations on this compound.

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other in the solid state is important for predicting crystal packing and material properties. Hirshfeld surface analysis is a modern computational tool used for this purpose.

A Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions belonging to each molecule. By mapping various properties onto this surface, one can visualize and quantify intermolecular interactions. For this compound, key interactions would likely include hydrogen bonds involving the N-H group and the nitrogen lone pairs, as well as weaker H···H and C-H···N contacts.

Synthesis and Chemical Diversification of Derivatives of 1 Methyl 1,8 Diazaspiro 5.5 Undecane

Strategies for Introducing Structural Diversity around the Diazaspiro[5.5]undecane Core

The generation of a library of derivatives based on the 1-methyl-1,8-diazaspiro[5.5]undecane core relies on several key synthetic methodologies. These strategies are designed to allow for the introduction of a wide range of functional groups at various positions on the spirocyclic system.

One of the primary approaches to constructing the 1,8-diazaspiro[5.5]undecane skeleton involves the asymmetric synthesis from functionalized α-amino nitriles. researchgate.net For the 1-methyl variant, a potential route would involve starting with an N-methylated piperidine-derived precursor. A key step in such a synthesis is the generation of an iminium salt from a functionalized α-amino nitrile, followed by an intramolecular nucleophilic attack. This can be achieved through a reductive-cyclization procedure to yield monosubstituted or unsubstituted spiro compounds, or an alkylation-cyclization pathway for disubstituted derivatives. researchgate.net

Another versatile method that can be adapted for the synthesis of these scaffolds is the Petasis reaction. This multicomponent reaction, which involves a carbonyl compound, an amine, and a boronic acid or boronate, can be utilized to form substituted amines and has been successfully applied to the synthesis of 1,9-diazaspiro[5.5]undecanes. nih.gov This approach offers a convergent route to introduce diversity.

The majority of synthetic strategies for diazaspiro[5.5]undecanes commence with a substituted piperidine (B6355638) moiety, from which the second piperidine ring is constructed. nih.gov For the target compound, this would likely involve a pre-functionalized N-methylpiperidine.

Exploration of Substituent Effects on Chemical Properties and Reactivity

The introduction of various substituents onto the this compound core can significantly influence its chemical properties and reactivity. These effects can be broadly categorized as inductive and resonance effects, which in turn alter the electron density and steric environment of the molecule. ucsb.edulumenlearning.com

Electron-donating groups, such as alkyls, are generally considered activating groups. When attached to the piperidine rings, they can increase the nucleophilicity of the nitrogen atoms, potentially affecting their reactivity in subsequent functionalization steps. libretexts.org Conversely, electron-withdrawing groups, such as carbonyls or trifluoromethyl groups, are deactivating. libretexts.org These groups decrease the electron density of the ring system, which can influence reaction rates and the position of further substitutions. libretexts.org

The position of the substituent is also critical. A substituent on one of the piperidine rings will have a more pronounced inductive effect on the atoms within that ring, and this effect diminishes with distance. ucsb.edu The inherent three-dimensionality of the spirocyclic system also means that steric hindrance plays a significant role in dictating the accessibility of different positions for chemical reactions. enamine.net

A summary of potential substituent effects based on general principles of organic chemistry is presented in the table below.

Substituent TypeGeneral Effect on Ring SystemPredicted Impact on Reactivity of this compound
Electron-Donating Groups (e.g., -CH3, -OR)Increase electron density (activating)Enhanced nucleophilicity of N8, potentially faster reaction rates for electrophilic attack.
Electron-Withdrawing Groups (e.g., -NO2, -CF3)Decrease electron density (deactivating)Reduced nucleophilicity of N8, potentially slower reaction rates for electrophilic attack.
Halogens (e.g., -F, -Cl)Inductively withdrawing, but can donate via resonanceDeactivation of the ring system, but may direct substitution patterns.

Preparation of N-Substituted Diazaspiro[5.5]undecane Analogues

The secondary amine at the N8 position of this compound provides a convenient handle for the introduction of a wide array of substituents. The synthesis of N-substituted analogues is a primary strategy for diversifying this scaffold.

Standard N-alkylation reactions can be employed, using alkyl halides or other electrophilic reagents, to introduce various alkyl and functionalized alkyl chains at the N8 position. Furthermore, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which allows for the coupling of the secondary amine with aryl halides.

Acylation of the N8 position with acid chlorides or anhydrides provides access to the corresponding amides. These amide derivatives can introduce a range of functional groups and can also alter the conformational properties of the piperidine ring. For instance, the introduction of aroyl substituents has been a key strategy in the development of biologically active 1,9-diazaspiro[5.5]undecane derivatives. nih.gov

The table below outlines common reactions for N-substitution and the resulting derivatives.

Reaction TypeReagentsResulting Derivative
N-AlkylationAlkyl halide (R-X), base1-Methyl-8-alkyl-1,8-diazaspiro[5.5]undecane
N-ArylationAryl halide (Ar-X), Palladium catalyst, base1-Methyl-8-aryl-1,8-diazaspiro[5.5]undecane
N-AcylationAcid chloride (RCOCl) or Anhydride ((RCO)2O), base1-Methyl-8-acyl-1,8-diazaspiro[5.5]undecane
Reductive AminationAldehyde (RCHO) or Ketone (RCOR'), reducing agent1-Methyl-8-alkyl-1,8-diazaspiro[5.5]undecane

Synthesis of Ring-Fused and Spiro-Fused Diazaspiro[5.5]undecane Systems

The synthesis of ring-fused and spiro-fused systems based on the this compound core leads to more complex and conformationally constrained molecular architectures. These strategies significantly expand the accessible chemical space.

Ring-fused derivatives can be prepared by constructing an additional ring that shares one or more bonds with one of the piperidine rings of the diazaspiro core. One common approach is the Pictet-Spengler reaction, which has been used to create arene-fused 1,9-diazaspiro[5.5]undecane scaffolds. nih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. A similar strategy could potentially be employed with a suitably functionalized this compound derivative. Another method for forming fused rings is through cycloaddition reactions, such as the inverse electron-demand Diels-Alder reaction, which can be used to construct fused heterocyclic systems. rsc.org

Spiro-fused systems involve the introduction of another spirocyclic center. This can be achieved by utilizing a functional group on the diazaspiro[5.5]undecane core as a starting point for the construction of a second spiro ring. For example, a ketone functionality on one of the piperidine rings could undergo spiro-annulation reactions.

Chemical Space Mapping of this compound Derivatives

Chemical space mapping is a computational approach used to visualize and analyze the diversity of a compound library. nih.gov For derivatives of this compound, this involves representing each molecule as a point in a multidimensional property space, where the dimensions correspond to various molecular descriptors such as molecular weight, lipophilicity, and shape.

The goal of chemical space mapping in this context is to understand the structural and property landscape of the synthesized or virtually generated derivatives. This analysis can help in identifying areas of chemical space that are underexplored and can guide the design of new analogues with desired properties. The inherent three-dimensionality of the spirocyclic scaffold makes it particularly interesting for exploring novel regions of chemical space that are not accessible with flatter, aromatic compounds. enamine.net

Exit vector plot (EVP) analysis is a tool that can be used to compare the structural diversity of different scaffolds by analyzing the spatial orientation of substituents. wikipedia.org This method could be applied to a library of this compound derivatives to systematically compare them to other classes of compounds and to guide the selection of substituents for optimal spatial coverage.

Role of 1 Methyl 1,8 Diazaspiro 5.5 Undecane As a Privileged Chemical Scaffold

Definition and Significance of Privileged Scaffolds in Organic Chemistry

The concept of a "privileged structure" was first introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. beilstein-journals.orgnih.govrsc.org These scaffolds are frequently found in a wide array of biologically active natural products and synthetic compounds. Their significance lies in their inherent ability to present functional groups in a well-defined three-dimensional arrangement, which can lead to high-affinity interactions with proteins and other biological macromolecules. rsc.orgtandfonline.com

The utility of privileged scaffolds in drug discovery is multifaceted. By using a common core structure, chemists can rapidly generate large and diverse libraries of compounds through combinatorial chemistry. lifechemicals.com This approach accelerates the discovery of new hit and lead compounds, as the scaffold itself often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. tandfonline.com The rigid nature of many privileged scaffolds, including spirocyclic systems, can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. lifechemicals.com

Geometric and Stereoelectronic Attributes of the 1-Methyl-1,8-diazaspiro[5.5]undecane System

The this compound scaffold is characterized by two piperidine (B6355638) rings fused at a central spirocyclic carbon atom. The presence of the methyl group on one of the nitrogen atoms introduces specific geometric and stereoelectronic features that are crucial for its function as a privileged scaffold.

The spirocyclic nature of the scaffold imparts a rigid, three-dimensional architecture. This rigidity is advantageous in drug design as it reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific biological target. The defined spatial arrangement of the two nitrogen atoms and the N-methyl group provides distinct vectors for the introduction of further chemical diversity.

ParameterTypical Value (for related piperidine systems)Significance
C-N Bond Length~1.47 ÅInfluences the overall size and shape of the piperidine ring.
C-C Bond Length~1.53 ÅStandard single bond length in a saturated ring system.
C-N-C Bond Angle~112°Reflects the sp³ hybridization of the nitrogen atom.
Axial vs. Equatorial N-Methyl Energy Difference~2.7 kcal/molDetermines the predominant conformation of the N-methyl group. rsc.org

Rational Design Principles for Chemical Library Generation Based on the Diazaspiro[5.5]undecane Scaffold

The this compound scaffold is an excellent starting point for the generation of chemical libraries for high-throughput screening and drug discovery. The rational design of such libraries involves strategic diversification at specific points on the scaffold to maximize the exploration of chemical space while maintaining drug-like properties.

Several key principles guide the design of libraries based on this scaffold:

Vectorial Diversification: The two nitrogen atoms of the diazaspiro core provide primary points for diversification. The secondary amine at position 8 can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation. The tertiary amine at position 1, bearing the methyl group, is less reactive but can still be a key interaction point in a binding pocket.

Stereocontrolled Synthesis: The spirocyclic center and any substituted carbons on the piperidine rings can be chiral. Enantiomerically pure starting materials or asymmetric synthetic methods can be employed to generate stereochemically defined libraries. researchgate.net This is crucial as different stereoisomers can have vastly different biological activities.

Scaffold Decoration: The carbon backbone of the piperidine rings can be further functionalized. For instance, introducing substituents at various positions can modulate the lipophilicity, polarity, and steric profile of the resulting molecules.

Privileged Substructure Combination: The diazaspiro[5.5]undecane scaffold can be combined with other known privileged substructures to create novel hybrid molecules with enhanced biological activity. nih.gov

The goal is to create a library of compounds that covers a broad range of physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, to increase the probability of identifying hits against a variety of biological targets.

Diversification PointPotential ReactionsResulting Functionality
N-8 (Secondary Amine)Acylation, Alkylation, Sulfonylation, Reductive AminationAmides, Amines, Sulfonamides, Substituted Amines
Piperidine Ring CarbonsIntroduction of alkyl, aryl, or functionalized side chainsModulation of steric and electronic properties
Spirocyclic Core ModificationSynthesis of analogues with different ring sizes (e.g., diazaspiro[4.5]decane)Altering the 3D geometry of the scaffold

Utility in Molecular Recognition Studies within Chemical Systems

The well-defined and rigid structure of this compound makes it a valuable tool for studying molecular recognition phenomena. The precise spatial arrangement of its nitrogen atoms allows it to act as a scaffold for positioning hydrogen bond donors and acceptors, as well as charged groups, to interact with specific binding sites on proteins or other host molecules.

In the context of drug design, understanding how ligands bind to their targets is paramount. The diazaspiro[5.5]undecane framework has been incorporated into ligands targeting a variety of receptors, including G protein-coupled receptors (GPCRs). tandfonline.com The rigid nature of the scaffold helps to lock the pharmacophoric elements in a specific orientation, which can be correlated with binding affinity and selectivity through structure-activity relationship (SAR) studies.

For example, derivatives of the related 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of various enzymes, where the spirocyclic core serves to orient substituents into the active site. nih.gov Computational modeling and X-ray crystallography of such ligand-protein complexes can provide detailed insights into the key interactions driving molecular recognition. researchgate.netsoton.ac.uk The N-methyl group in this compound can play a significant role in these interactions, either through direct contact with the protein or by influencing the conformation of the piperidine ring and the positioning of other substituents.

The ability to systematically modify the scaffold and observe the resulting changes in binding affinity allows for a detailed mapping of the chemical and steric requirements of a binding pocket. This information is invaluable for the rational design of more potent and selective ligands.

Future Research Directions for 1 Methyl 1,8 Diazaspiro 5.5 Undecane

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diazaspirocyclic systems is an area of active research. Historically, multi-step procedures have been common for creating these complex three-dimensional structures. For instance, efficient routes to the parent 1,8-diazaspiro[5.5]undecane system have been developed from functionalized α-amino nitriles, utilizing key steps like in situ intramolecular nucleophilic alkylation. researchgate.net Another approach has adapted the Petasis multicomponent reaction to construct the core structure. nih.gov

Future research should prioritize the development of more sustainable and efficient synthetic protocols. This includes:

Atom-Economical Reactions: Designing syntheses that maximize the incorporation of starting material atoms into the final product, such as one-pot reactions that combine several transformations without isolating intermediates. researchgate.netresearchgate.net

Green Chemistry Principles: Employing environmentally benign solvents, reducing the use of hazardous reagents, and exploring catalytic methods (both metal-based and organocatalytic) to lower the energy requirements and environmental impact of the synthesis.

Scalable Syntheses: Creating synthetic routes that are not only efficient on a lab scale but can be reliably scaled up for potential pharmaceutical development, a critical consideration for any promising scaffold. researchgate.net

A key challenge for 1-Methyl-1,8-diazaspiro[5.5]undecane will be the development of methods for the regioselective methylation of the N1 position, either as a final step on the pre-formed spirocycle or by using a methylated starting material early in the synthetic sequence.

Advanced Computational Design of Next-Generation Diazaspiro[5.5]undecane Architectures

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. rsc.org For related spirocyclic systems, like 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, protein crystallography and structure-based design have been instrumental in improving potency by over 1400-fold. acs.orguzh.ch This was achieved by analyzing intermolecular interactions within the target's binding site, such as hydrogen bonds and π-stacking, to inform the design of new analogs. acs.org

Future research on this compound should leverage these advanced computational strategies:

Structure-Activity Relationship (SAR) Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of designed analogs with their biological activity.

In Silico ADME/Tox Prediction: Modeling absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties to identify and filter out candidates with unfavorable profiles early in the design phase, thereby reducing late-stage attrition. uzh.ch

Conformational Analysis: Studying how the N1-methyl group influences the conformational preferences of the piperidine (B6355638) rings and how this, in turn, affects binding to biological targets. Rigidifying a flexible molecule into its preferred binding conformation can significantly enhance binding energy. acs.org

By simulating the interactions of virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most promising drug-like properties.

Exploration of Unconventional Derivatization Pathways

Bioactive compounds containing the diazaspiro[5.5]undecane core are typically substituted at one or both nitrogen atoms. nih.gov While derivatization at the N8 position of this compound is a conventional and logical path for exploring SAR, future work should also investigate less conventional modifications to unlock novel chemical space.

Potential avenues for exploration include:

Carbon Backbone Functionalization: Developing methods to introduce substituents onto the carbon skeleton of the spirocycle. This could create new chiral centers and vectors for interacting with biological targets that are inaccessible through nitrogen derivatization alone.

Ring Modification: Exploring reactions that alter the ring size or introduce heteroatoms other than nitrogen into the spirocyclic system, leading to scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecanes, which have shown promise as potent enzyme inhibitors. nih.gov

Bioisosteric Replacement: Systematically replacing parts of the molecule with bioisosteres to fine-tune physicochemical properties. For example, replacing a spiropiperidine with a spiroazetidine was explored in a related series to reduce molecular weight, although in that specific case it led to a loss of potency. uzh.ch

These unconventional pathways could lead to the discovery of derivatives with entirely new pharmacological profiles or improved properties over existing compounds.

Integration with High-Throughput Synthesis and Screening Technologies for Chemical Discovery

High-throughput synthesis and screening (HTS) technologies are cornerstones of modern drug discovery, allowing for the rapid generation and evaluation of vast numbers of compounds. cijournal.ru Automated platforms can now synthesize and analyze thousands of chemical compounds and run biological assays in a highly parallel fashion. prf.orgnih.gov

The this compound scaffold is an ideal candidate for integration into HTS workflows. Future research should focus on:

Combinatorial Library Synthesis: Using automated synthesis to create large libraries where a wide variety of chemical building blocks are attached to the N8 position of the core scaffold. cijournal.ru

High-Content Screening: Moving beyond simple activity assays to high-content screens that provide more detailed information on a compound's cellular effects, helping to elucidate its mechanism of action.

Make-to-Measure Synthesis: Employing systems that can screen thousands of reaction conditions at an ultrasmall scale to identify the optimal way to produce a desired product, which can then be scaled up for further testing. prf.org

The data generated from these HTS campaigns can be used to build detailed SAR models and rapidly identify "hit" compounds for a multitude of biological targets. The table below illustrates the type of data that can be generated from screening studies on related diazaspiro compounds, showing how different substituents affect biological activity and permeability. nih.gov

Compound IDN1-SubstituentN9-SubstituentACC1 Inhibition (nM)ACC2 Inhibition (nM)Apparent Permeability (Papp) (10⁻⁶ cm/s)
1g H4-chlorobenzoyl---
1h H(6-chloropyridin-3-yl)carbonyl--0.8
1i H(2-amino-1,3-thiazol-5-yl)carbonyl74299.7
1l H(2-aminoquinolin-6-yl)carbonyl--<0.5
1n H(2-(dimethylamino)quinolin-6-yl)carbonyl--2.0

This table presents selected data for illustrative 1,9-diazaspiro[5.5]undecane derivatives to demonstrate the type of structure-activity relationship (SAR) data generated in screening campaigns, as reported in the literature. nih.gov Future HTS studies on this compound would aim to generate similar datasets to guide chemical discovery.

Q & A

Q. Basic

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify spirocyclic connectivity and methyl group integration. Distinctive signals for equivalent protons in the spiro core appear as singlets .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., Mol. Wt. 254.38 for related compounds) and fragmentation patterns .
  • IR Spectroscopy: Absorbance bands for C-N stretching (~1,250 cm1^{-1}) and sp3^3 C-H vibrations (~2,850 cm^{-1) validate the structure .

What strategies optimize large-scale synthesis of this compound?

Q. Advanced

  • Continuous Flow Chemistry: Enhances efficiency by reducing reaction times and improving heat transfer. Yields >80% are achievable for spiro compounds in flow systems .
  • Catalyst Recycling: Ruthenium residues from RCM are removed via silica gel chromatography or adsorbent resins, minimizing costs .
  • Byproduct Mitigation: Adjusting stoichiometry (e.g., limiting methylating agents) reduces N-alkylation byproducts .

How do structural features of diazaspiro compounds influence biological activity?

Q. Basic

  • Spirocyclic Rigidity: Restricts conformational flexibility, enhancing target selectivity (e.g., binding to GABA receptors with IC50_{50} < 100 nM) .
  • Nitrogen Placement: Adjacent nitrogen atoms enable hydrogen bonding with enzyme active sites, critical for MmpL3 inhibition in tuberculosis .
  • Substituent Effects: Methyl groups balance lipophilicity and solubility, improving pharmacokinetic profiles compared to polar or bulky groups .

How do molecular docking studies guide derivative design for specific targets?

Q. Advanced

  • Target Validation: Docking into MmpL3’s active site (PDB: 6MNH) reveals hydrophobic interactions between the spiro core and phenylalanine residues, guiding substituent selection .
  • Affinity Optimization: Modifying the methyl group to ethyl or cyclopropyl alters binding energy (ΔG) by 1–2 kcal/mol, as calculated using AutoDock Vina .
  • Selectivity Screening: Virtual libraries predict off-target effects (e.g., serotonin receptor binding) to prioritize derivatives with >10-fold selectivity .

What are common purification challenges for spirocyclic compounds?

Q. Basic

  • Byproduct Removal: Brominated intermediates (from cyclization) require silica gel chromatography or recrystallization .
  • Stereochemical Purity: Chiral HPLC separates enantiomers, with resolution >1.5 achieved using amylose-based columns .
  • Metal Contamination: Ruthenium catalysts are removed via activated charcoal treatment, reducing residual levels to <10 ppm .

How do steric effects from the methyl group impact target interactions?

Q. Advanced

  • Binding Pocket Fit: Methyl groups occupy smaller cavities (e.g., in acetylcholinesterase) without steric clashes, unlike bulkier substituents that reduce Ki values by 50% .
  • Conformational Restriction: Methylation stabilizes boat conformations in the spiro core, aligning pharmacophores with GABAA_A receptor pockets .
  • Solvent Exposure: Polar surface area (PSA) calculations show methyl groups contribute <10 Å2^2, minimizing desolvation penalties during binding .

What role do protecting groups play in diazaspiro synthesis?

Q. Basic

  • Boc Protection: Shields secondary amines during RCM, preventing unwanted side reactions. Deprotection with TFA yields free amines for further functionalization .
  • Benzyl Groups: Temporary protection of nitrogen atoms facilitates selective alkylation, later removed via hydrogenolysis .

What computational methods predict pharmacological properties of derivatives?

Q. Advanced

  • QSAR Models: Predict logP and pKa values (e.g., logP = 2.1 for methyl derivatives) using Molinspiration or ACD/Labs .
  • MD Simulations: Trajectories (50 ns) assess stability in lipid bilayers, correlating with blood-brain barrier permeability (e.g., Papp_{app} > 5 × 106^{-6} cm/s) .
  • DFT Calculations: Analyze frontier molecular orbitals to predict reactivity sites, with HOMO-LUMO gaps ~5 eV indicating moderate electrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.